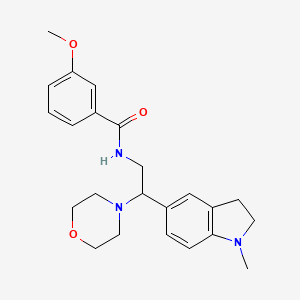

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

3-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic core linked to a secondary amine bearing a 1-methylindolin-5-yl group and a morpholinoethyl moiety. The indolinyl and morpholino groups may enhance binding affinity or pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name |

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-25-9-8-18-14-17(6-7-21(18)25)22(26-10-12-29-13-11-26)16-24-23(27)19-4-3-5-20(15-19)28-2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGARHPCUDZKBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy group through methylation reactions. The indolinyl and morpholinoethyl groups are then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural elements include:

- 3-Methoxybenzamide core : Common in bioactive molecules due to its hydrogen-bonding capacity.

- Morpholinoethyl group: Enhances solubility and serves as a hydrogen-bond acceptor.

- 1-Methylindolin-5-yl group : A rigid, aromatic bicyclic system that may interact with hydrophobic binding pockets.

Table 1: Structural and Functional Comparisons

Pharmacological and Biochemical Profiles

- Activity of Pyrazolyl-Benzamide (): Exhibits antiplatelet activity, suggesting the morpholinoethoxy group may modulate platelet receptor interactions. The target’s morpholinoethyl group could similarly influence target engagement .

- Fluorinated Indolecarboxamides () : Demonstrate potent leukotriene antagonism, highlighting the role of fluorinated alkyl chains in enhancing binding affinity. The target’s 1-methylindolinyl group may mimic indole’s aromatic interactions but with altered steric effects .

- Hydroxy-Dimethylethyl-Benzamide (): Non-pharmacological use in metal-catalyzed reactions, underscoring the versatility of benzamide directing groups .

Physicochemical Properties

- Lipophilicity: The morpholino group in the target compound may reduce logP compared to purely aromatic analogs (e.g., quinazolinyl-benzamide in ) .

- Metabolic Stability : The 1-methylindolinyl group could improve resistance to oxidative metabolism relative to pyrazolyl or indole-based compounds .

Biological Activity

3-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies based on diverse scientific sources.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 396.48 g/mol. It features a methoxy group, an indoline moiety, and a morpholinoethyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Antiproliferative Activity : Studies have shown that derivatives can inhibit cancer cell lines, with IC50 values indicating significant potency. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, including MCF-7 and HCT116 .

- Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of these compounds, which is crucial for mitigating oxidative stress in cells .

- Antibacterial Activity : Some derivatives have shown notable antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported around 8 µM .

Case Studies

Several studies have explored the biological effects of related compounds:

- Antiproliferative Effects : In a study involving N-substituted benzimidazole carboxamides, certain derivatives exhibited strong antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM) . This suggests that structural modifications similar to those in this compound may enhance therapeutic efficacy.

- Antioxidant Activity : Research indicated that compounds with methoxy and hydroxy substituents showed improved antioxidant activity compared to standard antioxidants like BHT . This property is vital for developing compounds aimed at reducing oxidative damage in various diseases.

- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives could modulate specific signaling pathways involved in cancer progression, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Compound A | Methoxy, Indoline | Antiproliferative | IC50 = 3.1 µM |

| Compound B | Hydroxy, Benzamide | Antioxidant | IC50 = 4.4 µM |

| Compound C | Morpholino | Antibacterial | MIC = 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.